molecular formula C15H20N2O3S B4960779 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide

2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide

Cat. No. B4960779
M. Wt: 308.4 g/mol
InChI Key: WUSZQRDROLOZHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide, also known as OTMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. OTMPA is a thiomorpholine derivative that exhibits various biochemical and physiological effects, making it a promising candidate for further investigation. In

Mechanism of Action

The mechanism of action of 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been reported to inhibit the activity of chitin synthase, an enzyme involved in the synthesis of the cell wall of fungi.
Biochemical and Physiological Effects:
2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide exhibits various biochemical and physiological effects, including antitumor, antibacterial, and antifungal activity. It has also been reported to induce apoptosis, a process of programmed cell death, in cancer cells. 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and inhibiting the activity of enzymes involved in DNA replication and transcription.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide also exhibits multiple biochemical and physiological effects, making it a versatile compound for investigating various cellular processes. However, one limitation of using 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide. One area of investigation is the development of new drugs based on the structure of 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide. Researchers can modify the structure of 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide to improve its pharmacological properties and reduce its potential toxicity. Another area of research is the investigation of the mechanism of action of 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide. Researchers can use various techniques, such as X-ray crystallography and molecular modeling, to gain a better understanding of how 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide interacts with its target enzymes. Additionally, the potential applications of 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide in the treatment of various diseases, such as cancer and bacterial infections, can be further explored.

Synthesis Methods

The synthesis of 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide involves the reaction between 4-propoxyaniline and 2-chloroacetylthiomorpholine in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product, 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide. The synthesis of 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide has been reported in various scientific journals, and the procedure is well-established.

Scientific Research Applications

2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide has been investigated for its potential applications in the development of new drugs. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide has also been reported to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

2-(3-oxothiomorpholin-2-yl)-N-(4-propoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-2-8-20-12-5-3-11(4-6-12)17-14(18)10-13-15(19)16-7-9-21-13/h3-6,13H,2,7-10H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSZQRDROLOZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-oxothiomorpholin-2-yl)-N-(4-propoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.